

Density of 2,2,2-Trifluoroethyl trichloromethanesulfonate

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Compound of Interest

Compound Name: 2,2,2-Trifluoroethyl
trichloromethanesulfonate

Cat. No.: B1293860

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An In-Depth Technical Guide to the Density of **2,2,2-Trifluoroethyl trichloromethanesulfonate**

Abstract

This technical guide provides a comprehensive analysis of the density of **2,2,2-Trifluoroethyl trichloromethanesulfonate** (CAS 23199-56-6), a halogenated organosulfur compound of interest to researchers in synthetic chemistry and drug development. This document addresses the current state of knowledge, presents newly located experimental data, and offers detailed, field-proven methodologies for its precise experimental determination. Recognizing the compound's hazardous nature and sensitivity, this guide integrates rigorous safety protocols and handling procedures. Furthermore, it provides context by comparing the target compound with its well-documented analogue, 2,2,2-Trifluoroethyl trifluoromethanesulfonate, and discusses the underlying chemical principles governing its physical properties.

Introduction and Physicochemical Overview

2,2,2-Trifluoroethyl trichloromethanesulfonate is a reactive alkylating agent, valuable for introducing the 2,2,2-trifluoroethyl group into various molecular scaffolds.^[1] Its utility is particularly noted in the synthesis of complex pharmaceutical intermediates.^[1] The density of such a reagent is a critical parameter for a variety of reasons:

- **Reaction Stoichiometry:** Accurate density values are essential for converting mass to volume, ensuring precise molar ratios in reactions where the reagent is added as a liquid.
- **Process Scale-Up:** In drug development and process chemistry, density is fundamental for equipment sizing, fluid dynamics calculations, and ensuring batch-to-batch consistency.
- **Purity Assessment:** Density can serve as a preliminary, non-destructive indicator of compound purity.
- **Modeling and Simulation:** Computational chemistry models often use density as a key input parameter for predicting other physicochemical and pharmacokinetic properties.

Initial literature surveys revealed a scarcity of data for this specific compound. However, further investigation has uncovered a reported density value, which this guide will present and put into the context of experimental determination.

Core Physicochemical Properties

The fundamental properties of **2,2,2-Trifluoroethyl trichloromethanesulfonate** are summarized below. The newly located density value is highlighted.

Property	Value	Source
CAS Number	23199-56-6	[2][3]
Molecular Formula	C ₃ H ₂ Cl ₃ F ₃ O ₃ S	[2][3]
Molecular Weight	281.47 g/mol	[2]
Physical Form	Colorless Liquid	[1]
Density (ρ)	1.714 g/cm ³ (Temperature not specified)	[1][2][4]
Boiling Point	84-86 °C at 20 mmHg	[1][2][4]
Melting Point	-70 °C	[1][2]
Sensitivity	Moisture Sensitive	[1][4]

Comparative Analysis with an Analogue

To provide a broader context, it is instructive to compare the target compound with its structurally similar analogue, 2,2,2-Trifluoroethyl trifluoromethanesulfonate (CAS 6226-25-1). The primary structural difference is the substitution of three chlorine atoms with three fluorine atoms on the methanesulfonyl group. This substitution has a predictable effect on the compound's density.

Property	2,2,2-Trifluoroethyl trichloromethanesulfonate	2,2,2-Trifluoroethyl trifluoromethanesulfonate
CAS Number	23199-56-6	6226-25-1
Molecular Weight	281.47 g/mol	232.10 g/mol [5]
Density (ρ)	1.714 g/cm ³	1.611 g/mL at 25 °C[5]
Key Structural Difference	-SO ₂ CCl ₃ group	-SO ₂ CF ₃ group

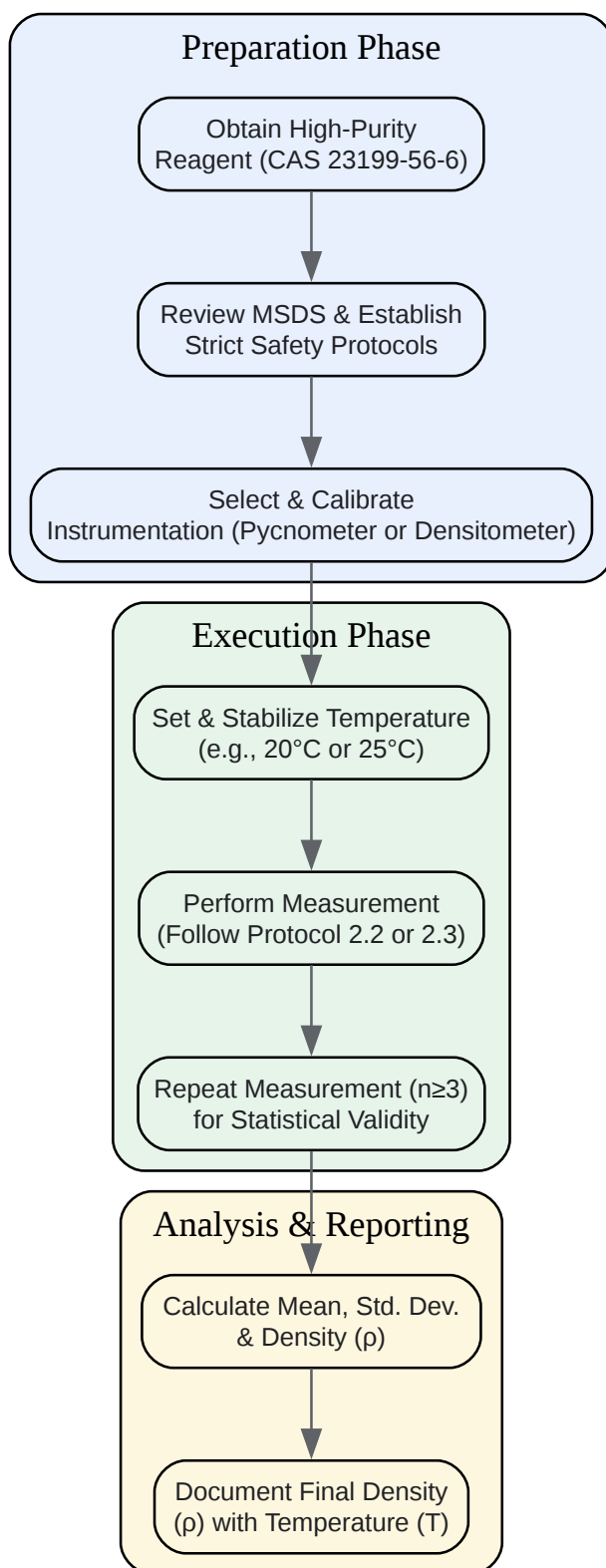
Expert Insight: The higher density of the trichloro- variant (1.714 g/cm³) compared to the trifluoro- variant (1.611 g/mL) is expected. Chlorine atoms are significantly heavier (approx. 35.45 amu) than fluorine atoms (approx. 19.00 amu) and have a larger atomic radius. The substantial increase in molecular weight from the three chlorine atoms outweighs the slight increase in molar volume, resulting in a net increase in density. This causal relationship underscores the importance of atomic composition in determining bulk physical properties.

Methodologies for Experimental Density Verification

While a density value is reported, it lacks a specified temperature.[1][2][4] As density is temperature-dependent, any rigorous research or process development requires its determination under controlled conditions. The following section details two robust, high-precision methods for this purpose.

Workflow for Density Determination

The logical flow for verifying or determining the density of a liquid reagent like **2,2,2-Trifluoroethyl trichloromethanesulfonate** involves careful planning, execution, and data analysis, with safety as a paramount concern.



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Caption: Workflow for precise density determination.

Protocol 1: Density Determination by Pycnometer

This classic gravimetric method is highly accurate when performed correctly and is ideal for establishing a reference value.^{[6][7]} A pycnometer is a glass flask with a precisely known volume.^[7]

Methodology:

- Preparation:
 - Thoroughly clean a 10 mL or 25 mL pycnometer with a suitable solvent (e.g., acetone) and dry it completely in an oven. Allow it to cool to ambient temperature in a desiccator.
 - Once cooled, obtain the mass of the empty, dry pycnometer with its stopper (m_{pyc}) using a calibrated analytical balance (± 0.0001 g). Record this value.
- Calibration (Volume Determination):
 - Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 20.0 °C). Ensure the temperature is stable and measured with a calibrated thermometer.
 - Insert the capillary stopper, allowing excess water to exit through the capillary. Carefully wipe the outside of the pycnometer dry.
 - Weigh the water-filled pycnometer ($m_{\text{pyc}+\text{water}}$).
 - Calculate the mass of the water ($m_{\text{water}} = m_{\text{pyc}+\text{water}} - m_{\text{pyc}}$).
 - Determine the precise volume of the pycnometer (V_{pyc}) using the known density of water (ρ_{water}) at the measured temperature: $V_{\text{pyc}} = m_{\text{water}} / \rho_{\text{water}}$.
- Sample Measurement:
 - Dry the pycnometer again as in step 1.
 - Working inside a certified chemical fume hood, carefully fill the pycnometer with **2,2,2-Trifluoroethyl trichloromethanesulfonate** that has been thermally equilibrated to the same temperature as the water in the calibration step.

- Insert the stopper, wipe the exterior dry, and weigh the sample-filled pycnometer ($m_{\text{pyc+sample}}$).
- Calculate the mass of the sample ($m_{\text{sample}} = m_{\text{pyc+sample}} - m_{\text{pyc}}$).
- Calculation:
 - Calculate the density of the sample (ρ_{sample}) using the calibrated volume: $\rho_{\text{sample}} = m_{\text{sample}} / V_{\text{pyc}}$.
 - Repeat the measurement at least three times and report the average density and standard deviation.

Causality and Trustworthiness: This protocol's trustworthiness is rooted in its reliance on fundamental principles of mass and volume. By calibrating the pycnometer's volume with a reliable standard (water), systematic errors in the glassware are nullified. The use of a high-precision analytical balance ensures the accuracy of mass measurements, which directly translates to the accuracy of the final density value.

Protocol 2: Density Determination by Oscillating U-Tube Densitometer

This modern instrumental method is rapid, requires a small sample volume, and provides high precision, making it suitable for routine analysis and quality control.^{[8][9]} The principle involves measuring the change in the resonant frequency of an oscillating U-shaped tube when it is filled with the sample liquid.^{[8][10]}

Methodology:

- Instrument Setup and Calibration:
 - Turn on the digital densitometer and allow it to stabilize. Set the target temperature (e.g., 25.00 °C) using the built-in Peltier temperature control.^[11]
 - Perform a two-point calibration as per the instrument's manual. This typically involves measuring dry air (check for low, stable reading) and high-purity, degassed water. The instrument stores these reference values.

- Sample Measurement:
 - Working inside a certified chemical fume hood, draw a small amount (typically 1-2 mL) of the thermally equilibrated **2,2,2-Trifluoroethyl trichloromethanesulfonate** into a clean, dry syringe.
 - Carefully inject the sample into the instrument's U-tube, ensuring no air bubbles are introduced.^[8] Air bubbles will cause erroneously low density readings.^[8]
 - Allow the reading to stabilize as the sample reaches thermal equilibrium with the oscillating tube.
 - Record the density reading directly from the instrument's display.
- Cleaning and Verification:
 - Flush the U-tube with appropriate solvents (e.g., isopropanol followed by acetone) and dry it with a stream of air or nitrogen.
 - Periodically re-measure the water standard to verify that the calibration has not drifted.

Expertise and Rationale: The choice of an oscillating U-tube densitometer reflects an emphasis on efficiency and precision. The integrated Peltier temperature control is a critical feature, as it eliminates the need for external water baths and ensures thermal stability to ± 0.01 °C, a level of control difficult to achieve manually. This method minimizes operator-dependent variability and reduces exposure to the hazardous chemical due to the small sample volume and contained measurement cell.^[9]

Safety, Handling, and Synthesis

Given the compound's classification, rigorous safety measures are not merely recommended; they are mandatory for any professional handling this substance.

Hazard Analysis and Mitigation

2,2,2-Trifluoroethyl trichloromethanesulfonate is an extremely toxic, corrosive, and moisture-sensitive liquid.^[1]

- Toxicity: It is presumed toxic if swallowed or in contact with skin.
- Corrosivity: It can cause severe skin burns and eye damage.^[1]
- Reactivity: It reacts with water, potentially liberating toxic gases.^[1]

Mandatory Handling Protocol:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or nitrile), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.
- Ventilation: All manipulations must be performed within a certified and properly functioning chemical fume hood.
- Inert Atmosphere: Due to its moisture sensitivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for long-term storage or reactions.
- Spill & Waste: Have a spill kit rated for corrosive materials readily available. All waste must be disposed of in a designated, labeled hazardous waste container according to institutional and local regulations.

Caption: Hazard-Control relationship diagram.

Synthesis Overview

The reagent is prepared via a one-step reaction between trichloromethanesulfonyl chloride and 2,2,2-trifluoroethanol.^[1] This information is crucial for researchers who may need to synthesize the compound in-house if commercial sources are unavailable or if specific purity grades are required. The crude product is typically purified by distillation under reduced pressure.^[1]

Conclusion

This guide establishes that the density of **2,2,2-Trifluoroethyl trichloromethanesulfonate** is reported as 1.714 g/cm³.^{[1][2][4]} However, the absence of a specified temperature in the source data necessitates experimental verification for any application requiring high precision. We have provided two detailed, field-proven protocols—using a pycnometer and a digital

densitometer—that constitute a self-validating system for obtaining this critical physicochemical parameter. By explaining the causality behind methodological choices and embedding stringent safety protocols, this guide equips researchers, scientists, and drug development professionals with the necessary tools and knowledge to confidently and safely work with this valuable but hazardous reagent.

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